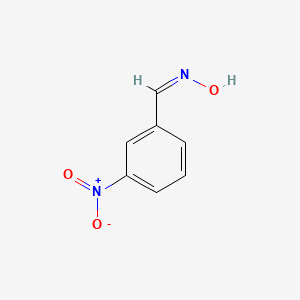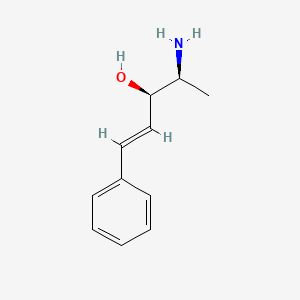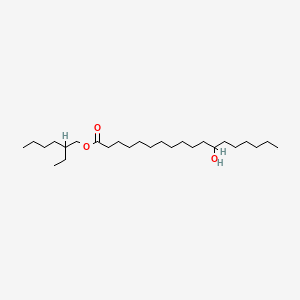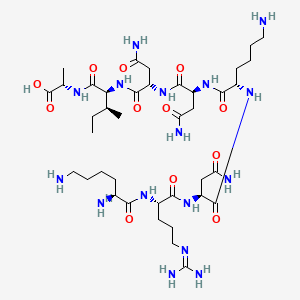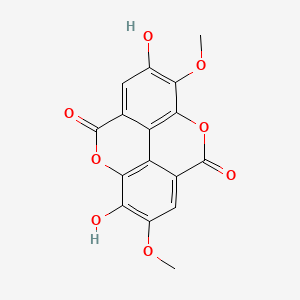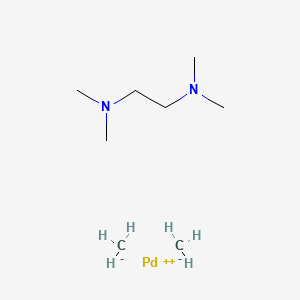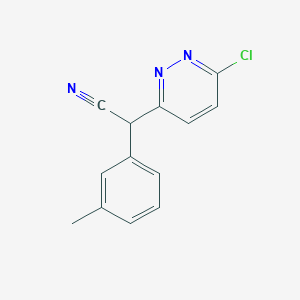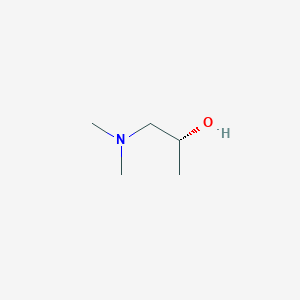
(2R)-1-(dimethylamino)propan-2-ol
Overview
Description
(2R)-1-(Dimethylamino)propan-2-ol, commonly known as DMAP, is a chiral secondary amine that is widely used in the synthesis of organic compounds. It is a versatile reagent that has been used in a variety of synthetic processes due to its unique reactivity and ability to form a variety of products. DMAP has been used in the synthesis of drugs, natural products, and other organic compounds.
Scientific Research Applications
Beta-Adrenergic Blocking Agents
A study by Large and Smith (1982) involved the synthesis of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where either the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety. Several compounds in this series were found to be more potent than propranolol, a well-known beta-adrenergic blocker, when administered intravenously to anesthetized rats. Interestingly, some compounds exhibited cardioselectivity in further examinations on anesthetized cats, highlighting their potential for specific therapeutic applications in cardiovascular diseases Large & Smith, 1982.
Biochemical Effects of Nephrotoxins
Gartland, Bonner, and Nicholson (1989) investigated the biochemical effects of various nephrotoxins on specific regions of the kidney using 1H NMR spectroscopy. This study provided insights into the biochemical fingerprints of urine in different site-specific nephrotoxic states, offering a novel approach to understanding kidney damage and potential therapeutic interventions Gartland, Bonner, & Nicholson, 1989.
Toxicity of Dimethylamine
Buckley et al. (1985) conducted a study on the chronic toxicity of dimethylamine (DMA), a compound structurally related to "(2R)-1-(dimethylamino)propan-2-ol," in rats and mice. The research found that exposure to DMA led to lesions in the nasal passages, highlighting the toxicological profile of such compounds and their potential occupational hazards Buckley et al., 1985.
Metabolism of Propargyl Alcohol
Banijamali et al. (1999) studied the metabolism of propargyl alcohol in rats, identifying several unique metabolites. This research contributes to our understanding of the metabolic pathways of acetylenic compounds and their potential implications in drug development and toxicology Banijamali et al., 1999.
G Protein-Coupled Receptor Agonists
Sasaki et al. (2011) discovered a potent G protein-coupled receptor 40 (GPR40) agonist, highlighting the role of this receptor in enhancing glucose-stimulated insulin secretion in pancreatic β-cells. This finding is crucial for developing new treatments for type 2 diabetes Sasaki et al., 2011.
properties
IUPAC Name |
(2R)-1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(dimethylamino)propan-2-ol | |
CAS RN |
53636-15-0 | |
| Record name | Dimepranol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMEPRANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW4WWV557S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)
